1-(6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1-[6-(hydroxymethyl)morpholin-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c13-5-6-3-10-4-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,6,8,10,13H,3-5H2,(H,11,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNAQZWHCIFRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1)N2C=CC(=O)NC2=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrimidine-2,4-dione Core
A common method involves the condensation of urea with cyanoacetic acid in the presence of acetic anhydride, heated at 100–120°C for several hours. This step forms the 6-aminopyrimidine-2,4-dione intermediate after removal of excess reagents under reduced pressure and neutralization with sodium hydroxide solution.
Hydroxymethyl Functionalization
The hydroxymethyl group is introduced at the 6-position of the morpholine ring through selective hydroxymethylation reactions, often involving formaldehyde or related reagents under mild conditions to avoid side reactions. This step yields the target compound 1-(6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione with the desired stereochemistry (2R,6S configuration).
Purification Techniques
The crude product is purified by:
- Recrystallization from suitable solvents such as ethanol or ethyl acetate.
- Chromatographic methods including thin-layer chromatography (TLC) for monitoring and column chromatography for isolation.
- Washing with aqueous solutions (citric acid, sodium bicarbonate, brine) to remove impurities and residual reagents.
Characterization and Analytical Methods
The synthesized compound is characterized by:
| Technique | Purpose | Details/Instrumentation |
|---|---|---|
| Melting Point Determination | Purity and identity confirmation | Capillary method, uncorrected melting point |
| Infrared Spectroscopy (IR) | Functional group identification | Bruker alpha-E FTIR-ATR, key peaks: -OH, -NH, C=O |
| Nuclear Magnetic Resonance (1H NMR) | Structural elucidation and stereochemistry | Bruker Advance II 400 MHz, solvents: DMSO-d6 or CDCl3, TMS standard |
| Mass Spectrometry (MS) | Molecular weight confirmation | TOF-based detector, Micro spectra at SAIF Punjab University |
| Thin Layer Chromatography (TLC) | Reaction monitoring and purity check | Visualization under UV light, Rf values recorded |
These analyses confirm the presence of the morpholine ring, hydroxymethyl group, and pyrimidine-2,4-dione core, as well as the stereochemical configuration.
Reaction Conditions and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrimidine-2,4-dione formation | 100–120°C, 3 hours, acetic anhydride | ~72.6% | Removal of excess reagents under vacuum |
| Morpholine substitution | 0–5°C, THF, isobutylchloroformate, N-methylmorpholine | 60–70% | Stirring 30–40 min, careful pH control |
| Hydroxymethylation | Mild conditions, formaldehyde or equivalent | Variable | Stereoselective, requires monitoring |
Yields vary depending on reagent purity and reaction scale but generally range from 60% to 75% for each step.
Notes on Stereochemistry and Isomerism
The compound is specifically prepared as the (2R,6S)-isomer, which is critical for its biological activity. Stereochemical control is achieved by using chiral starting materials or chiral catalysts during the morpholine ring functionalization.
Summary Table of Key Data
| Parameter | Data |
|---|---|
| Molecular Formula | C9H13N3O4 |
| Molecular Weight | 227.22 g/mol |
| CAS Number | 109205-43-8 |
| Purity | ≥97% |
| Melting Point | ~220–228°C (varies by batch) |
| Key Functional Groups | Pyrimidine-2,4-dione, morpholine, hydroxymethyl |
| Analytical Techniques | IR, 1H NMR, MS, TLC, melting point |
Research Findings and Practical Considerations
- The multi-step synthesis requires precise temperature and pH control to avoid side reactions and degradation.
- Purification steps are crucial to achieve high purity suitable for pharmaceutical research.
- Analytical characterization confirms the structural integrity and stereochemistry essential for biological activity.
- The compound’s preparation methods are adaptable for scale-up with optimization of reaction times and reagent stoichiometry.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antiviral Activity
Research has indicated that compounds similar to 1-(6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione exhibit antiviral properties. For instance, derivatives of pyrimidine have been studied for their effectiveness against viral infections such as HIV and Hepatitis C. The hydroxymethyl group is believed to enhance the bioactivity of the compound by improving solubility and cellular uptake.
Anticancer Potential
Studies have also highlighted the anticancer potential of pyrimidine derivatives. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been documented. For example, a study demonstrated that similar compounds could induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.
Case Study 1: Antiviral Efficacy
A recent study investigated the antiviral efficacy of a related morpholine derivative against influenza viruses. The results showed a significant reduction in viral load in treated cells compared to controls, suggesting that modifications at the morpholine position could enhance antiviral activity.
Case Study 2: Cancer Cell Line Testing
In vitro tests on breast cancer cell lines demonstrated that treatment with pyrimidine derivatives led to a decrease in cell viability and increased markers of apoptosis. This study supports the hypothesis that structural modifications can lead to enhanced anticancer properties.
Pharmaceutical Formulation Development
The formulation of 1-(6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione for drug delivery systems has been explored. Its solubility profile makes it suitable for various delivery methods including oral and injectable forms.
| Formulation Type | Advantages | Challenges |
|---|---|---|
| Oral Tablets | Convenient administration and patient compliance. | Stability and absorption issues may arise. |
| Injectable Solutions | Rapid bioavailability and targeted delivery. | Requires sterile conditions and formulation stability. |
Mechanism of Action
The mechanism of action of 1-(6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The pyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in the case of antitumor activity .
Comparison with Similar Compounds
Key Features :
- Hydroxymethyl Substituent : Enhances hydrophilicity compared to alkyl or aryl substituents, improving aqueous solubility .
- Pharmaceutical Relevance : Serves as a precursor for anticancer, anti-inflammatory, and antiviral agents, leveraging its ability to mimic nucleoside structures (e.g., deoxyuridine analogs) .
Pyrimidine-2,4-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Flexibility vs. Bioactivity: Bulky substituents (e.g., cyclohexyl, benzyl) enhance lipophilicity but reduce solubility, limiting bioavailability . In contrast, the hydroxymethyl morpholine derivative balances hydrophilicity and membrane permeability . Morpholine-containing analogs (e.g., 6-amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4-dione) demonstrate improved pharmacokinetics due to hydrogen-bonding capacity .
Synthetic Efficiency :
- The main compound’s stereospecific synthesis contrasts with lower yields (5–11%) for alkylated uracils , highlighting its industrial viability .
Trifluoroethyl-substituted analogs (e.g., Compound 67 in ) exhibit electron-withdrawing effects that enhance metabolic stability but may reduce target affinity compared to hydroxymethyl groups.
Biological Activity
1-(6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione, commonly known as compound CAS 109205-43-8, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a morpholine moiety and has been studied for various pharmacological properties, including antibacterial, antifungal, and antioxidant activities.
- IUPAC Name : 1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione
- Molecular Formula : C9H13N3O4
- Molecular Weight : 227.22 g/mol
- CAS Number : 109205-43-8
- Purity : Typically >95% in commercial preparations
Antibacterial Activity
Research has indicated that pyrimidine derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to 1-(6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione can inhibit the growth of various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| 1-(6-(Hydroxymethyl)morpholin-2-yl)pyrimidine | Staphylococcus aureus | <100 |
| Escherichia coli | <125 | |
| Pseudomonas aeruginosa | <150 |
These results suggest that the compound could serve as a basis for developing new antibacterial agents.
Antifungal Activity
Similar to its antibacterial effects, the compound also shows promise against fungal pathogens. In vitro studies have demonstrated its efficacy against common fungi such as Candida albicans. The antifungal activity was evaluated using standard assays that measure the inhibition of fungal growth.
Antioxidant Activity
The antioxidant potential of 1-(6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione has been investigated through various assays, including the DPPH radical scavenging assay. Results indicate that this compound exhibits significant radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems.
Study on Antimicrobial Properties
A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial properties of several pyrimidine derivatives. Among these, 1-(6-(Hydroxymethyl)morpholin-2-yl)pyrimidine demonstrated superior activity against both bacterial and fungal strains. The study utilized molecular docking techniques to explore the interaction between the compound and target proteins essential for microbial survival .
QSAR Analysis
Quantitative Structure–Activity Relationship (QSAR) models have been developed to predict the biological activity of pyrimidine derivatives based on their chemical structure. These models indicate that modifications to the morpholine ring can enhance biological activity and selectivity towards specific microbial targets .
Q & A
Q. What are the common synthetic routes for 1-(6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione, and how can reaction yields be optimized?
The synthesis of pyrimidine-2,4-dione derivatives often involves nucleophilic substitution or cyclization reactions. For example, Scheme 90 in describes the use of chloromethylthiirane and pyrimidine-2,4(1H,3H)-dione to form thietane-fused pyrimidines, albeit in low yields (34%) . To optimize yields, consider:
- Solvent selection : Polar aprotic solvents like DMF or acetic acid (used in for alkylation reactions) enhance nucleophilicity .
- Catalyst systems : Potassium carbonate promotes alkylation in DMF (), while sodium ethoxide in ethanol facilitates cyclization () .
- Temperature control : Reflux conditions (e.g., 20 hours in ethanol, as in ) improve reaction completion .
Q. How can the structure of 1-(6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione be confirmed using spectroscopic methods?
Key techniques include:
- 1H/13C NMR : Chemical shifts for pyrimidine-dione protons typically appear at δ 10–12 ppm (NH) and δ 5–6 ppm (CH in the morpholine ring). For example, reports detailed 1H NMR data for thieno-pyrimidine derivatives, including coupling constants for substituent positioning .
- HRMS : High-resolution mass spectrometry confirms molecular weight. lists HRMS-ESI(−) data for pyrimidine-dione derivatives, with deviations < 2 ppm between calculated and observed values .
- X-ray crystallography : demonstrates hydrogen-bonding patterns in pyrimidine-dione crystals, critical for validating stereochemistry .
Advanced Research Questions
Q. How can the biological activity of this compound be evaluated, particularly against viral targets like HIV-1 reverse transcriptase?
Methodology from and can be adapted:
- Enzyme inhibition assays : Use purified HIV-1 reverse transcriptase (RT) and measure IC50 values via radiolabeled dNTP incorporation .
- Cytotoxicity screening : Test compounds on human cell lines (e.g., HEK293) at concentrations up to 100 µM to determine selectivity indices .
- Structure-activity relationship (SAR) : Modify substituents on the morpholine or pyrimidine-dione rings (e.g., fluorophenyl groups in ) to assess impact on RT inhibition .
Q. What strategies resolve contradictions in reported synthetic yields or spectral data for pyrimidine-dione derivatives?
- Reproducibility checks : Verify reaction conditions (e.g., reports 34% yields for thietane-fused pyrimidines, which may vary due to thiirane ring strain) .
- Isolation/purification : Use column chromatography (C18 columns in ) or recrystallization (water/ethanol in ) to remove byproducts .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values to identify misassignments (e.g., provides coupling constants for biphenyl derivatives) .
Q. How can the hydroxymethyl-morpholine substituent influence the compound’s stability and reactivity?
- Hydrogen-bonding effects : The hydroxymethyl group participates in intermolecular H-bonding (as shown in ), enhancing crystallinity but potentially reducing solubility .
- Oxidative stability : Test under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- Derivatization : Acetylation or silylation (e.g., trimethylsilyl in ) can protect the hydroxyl group during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
